molecular formula C14H19NO B1634146 4-Methyl-1-(4-methylbenzoyl)piperidine

4-Methyl-1-(4-methylbenzoyl)piperidine

Cat. No.: B1634146
M. Wt: 217.31 g/mol
InChI Key: XJSQXVFZPMZDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(4-methylbenzoyl)piperidine ( 67272-95-1) is a high-purity organic compound with the molecular formula C14H19NO, offered with a typical purity of 99% . This chemical serves as an important synthetic intermediate in research and development, particularly in the field of medicinal chemistry and materials science . Piperidine derivatives are fundamental scaffolds in the construction of more complex molecules with potential biological activity, as demonstrated in research on related compounds used in crystal engineering and the study of non-linear optical materials . For instance, structurally similar benzoyl-substituted piperidine compounds have been synthesized and investigated for their crystalline properties and hydrogen-bonding interactions, which are critical for designing new solid-state materials . The compound's structure, featuring a 4-methylpiperidine ring linked to a 4-methylbenzoyl group, makes it a valuable building block for researchers exploring structure-activity relationships or developing novel molecular entities. It is supplied with various packaging options to suit laboratory-scale needs. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information. Store in a dry, dark, and ventilated place .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(4-methylphenyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H19NO/c1-11-3-5-13(6-4-11)14(16)15-9-7-12(2)8-10-15/h3-6,12H,7-10H2,1-2H3

InChI Key

XJSQXVFZPMZDCQ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Proliferative Activity: Derivatives with Sulfonyl and Hydrazone Groups

Key Compounds:
  • 4-Methyl-1-((4-nitrophenyl)sulphonyl)piperidine (3c): Synthesized in 87% yield from 4-methylpiperidine and p-nitrobenzenesulfonyl chloride.
  • (E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine (5) : Exhibited potent anti-proliferative activity against HepG-2 cells (IC₅₀ = 2.5 µM), attributed to the phenylhydrazone moiety enhancing target binding .
Table 1: Anti-Proliferative Activity Comparison
Compound Substituent IC₅₀ (HepG-2) Key Feature Reference
4-Methyl-1-(4-methylbenzoyl)piperidine 4-methylbenzoyl N/A Precursor for bioactive derivatives
Compound 5 Phenylhydrazone sulfonyl 2.5 µM Enhanced cytotoxicity
Compound 6 Pyrazolylbenzenesulfonyl Inactive Lack of hydrazone group

Antidiabetic and Antioxidant Activity

  • 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine : A derivative synthesized from bromomethyl-substituted benzene, this compound demonstrated 97.3% inhibition of α-amylase (vs. 61.66% for acarbose) and moderate DPPH radical scavenging activity. Its ADMET profile suggests lower toxicity than standard drugs .
  • Piperidine derivatives with 4-methylbenzoyl vs. 4-methoxybenzoyl : Substituting the 4-methyl group with a 4-methoxy group in benzoyl derivatives reduced anticancer activity (IC₅₀ increased to >10 µM), emphasizing the methyl group’s role in hydrophobic interactions .

Repellent and Toxicant Properties

Piperidine derivatives with long-chain acyl groups exhibit insect-repellent activity:

  • 4-Methyl-1-(1-oxooctyl)piperidine (4f) : Failed at 25 µmol/cm² after 43 days.
  • 2-Ethyl-1-(1-oxo-10-undecylenyl)piperidine (4l) : Provided 85-day protection (25 µmol/cm²) and showed the highest toxicity (LD₅₀).
  • 4-Methyl-1-(1-oxo-10-undecylenyl)piperidine (4n) : Achieved 73-day protection, outperforming DEET (17.5 days) .
Table 2: Repellent Efficacy Comparison
Compound Substituent Protection Time (25 µmol/cm²) Toxicity (LD₅₀) Reference
DEET N,N-diethyl-meta-toluamide 17.5 days Moderate
4l 2-Ethyl + undecylenyl 85 days Highest
4n 4-Methyl + undecylenyl 73 days Moderate

Structural-Activity Relationships (SAR)

  • Piperidine Nitrogen Substituents : Small alkyl groups (e.g., ethyl, isopropyl) on the piperidine nitrogen enhance potency and reduce off-target effects in neuronal nicotinic receptor modulators .
  • Benzoyl vs. Sulfonyl Groups : Sulfonyl derivatives (e.g., compound 3c) are synthetically accessible but less bioactive than benzoyl or hydrazone-containing analogs .
  • Chain Length in Repellents : Longer acyl chains (e.g., undecylenyl in 4l) improve protection time due to increased lipophilicity and sustained release .

Preparation Methods

Classical Acylation of Piperidine Derivatives

The most direct route to 4-methyl-1-(4-methylbenzoyl)piperidine involves the acylation of 4-methylpiperidine with 4-methylbenzoyl chloride. In a representative procedure, 4-methylpiperidine (0.03 mol) is dissolved in ethyl methyl ketone (120 mL) and treated with triethylamine (0.06 mol) to scavenge HCl generated during the reaction. Subsequent addition of 4-methylbenzoyl chloride (0.06 mol) at room temperature yields the target compound after 3 hours, followed by recrystallization from ethyl methyl ketone (79% yield).

Critical parameters include:

  • Solvent selection : Ethyl methyl ketone enhances solubility of intermediates while minimizing side reactions.
  • Stoichiometry : A 2:1 molar ratio of acyl chloride to piperidine ensures complete conversion.
  • Workup : Filtration of triethylammonium chloride byproduct is essential to prevent contamination during recrystallization.

Boc-Protection and Sequential Functionalization

An alternative pathway employs Boc (tert-butoxycarbonyl) protection to improve regioselectivity. As detailed in a 2014 patent, 4-hydroxypiperidine is first protected with di-tert-butyl dicarbonate in dichloromethane using triethylamine as a base. The Boc-protected intermediate undergoes nucleophilic substitution with methane sulfonyl chloride in tetrahydrofuran, followed by displacement with piperazine in dimethylformamide (DMF) under reflux. Final amidation with 4-methylbenzoic acid, mediated by 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), affords the target compound in 51% overall yield.

Advantages of this approach :

  • Functional group tolerance : Boc protection prevents unwanted side reactions at the piperidine nitrogen.
  • Scalability : The use of DMF as a high-boiling solvent facilitates large-scale reactions.

Reductive Amination and Acyl Transfer

A third method leverages reductive amination of 4-cyanopiperidine with N-phenyl-2-chloroacetamide, followed by cobalt(II) chloride-mediated nitrile reduction to generate a primary amine intermediate. Subsequent coupling with 4-methylbenzoyl chloride in dichloromethane, catalyzed by pyridine, achieves 56% yield.

Key observations :

  • Catalytic systems : Cobalt(II) chloride/NaBH4 selectively reduces nitriles without affecting amide bonds.
  • Steric effects : The equatorial orientation of the 4-methylbenzoyl group in the final product minimizes steric hindrance, as confirmed by NMR studies.

Solvent and Temperature Optimization

Comparative studies highlight the impact of reaction conditions on efficiency:

Parameter Optimal Condition Yield Improvement Source
Solvent (Acylation) Ethyl methyl ketone 79%
Solvent (Amidation) Dichloromethane 68%
Temperature Room temperature Reduced side products

Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while dichloromethane improves phase separation during workup. Elevated temperatures (>50°C) are avoided to prevent racemization of the piperidine ring.

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction of this compound reveals a half-chair conformation of the piperidine ring, with the 4-methyl and benzoyl groups adopting trans orientations to minimize steric clash. The dihedral angle between the two aromatic rings measures 85.2°, indicating significant π-π stacking potential.

Structural implications :

  • Bioactivity : The trans conformation may enhance binding to hydrophobic pockets in target enzymes.
  • Crystallinity : High crystallinity simplifies purification via recrystallization.

Industrial-Scale Considerations

For kilogram-scale production, the Boc-protection route offers advantages in purity control, albeit with higher reagent costs. Continuous flow systems using immobilized EDC catalysts have been proposed to reduce reaction times from hours to minutes. Environmental metrics such as E-factor (kg waste/kg product) favor ethyl methyl ketone over halogenated solvents due to easier recycling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-1-(4-methylbenzoyl)piperidine, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, the piperidine ring can be functionalized by reacting 4-methylpiperidine with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Post-synthesis, purity validation requires HPLC (≥95% purity threshold), ¹H/¹³C NMR (to confirm substituent positions), and HRMS (to verify molecular weight). Contaminants like unreacted starting materials or byproducts (e.g., hydrolyzed acyl chlorides) should be monitored using retention time comparisons .

Q. How can researchers assess the physicochemical stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) to evaluate decomposition temperatures.
  • Hygroscopicity tests (exposure to 40–80% relative humidity) to monitor moisture-induced degradation.
  • Photostability assays (ICH Q1B guidelines) using UV/Vis spectroscopy to detect structural changes under light exposure.
  • Data should be compared against reference standards (e.g., USP/EP protocols for piperidine derivatives) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

  • Methodological Answer :

  • QSAR Modeling : Use ADMET Predictor™ or Schrödinger’s QikProp to correlate molecular descriptors (e.g., logP, polar surface area) with experimental pIC50 values. Training datasets should include phenyl piperidine derivatives with known bioactivity (see Supplementary Table S1 in ).
  • Molecular Docking : Perform docking simulations (AutoDock Vina) against target receptors (e.g., GPCRs or kinases) to prioritize analogs for synthesis. Validate predictions with in vitro assays (e.g., radioligand binding studies) .

Q. How can contradictory results in the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response curves across multiple cell lines (e.g., HEK293 vs. CHO) to confirm target specificity.
  • Metabolite Profiling (LC-MS/MS) to identify active/inactive metabolites that may skew results.
  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate mechanisms .

Q. What in silico tools are suitable for predicting the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate absorption (Caco-2 permeability), hepatic clearance (CYP450 metabolism), and plasma protein binding.
  • Toxicity Profiling : Leverage ProTox-II for hepatotoxicity or Ames test predictions. Critical parameters include the compound’s electrophilic substituents (e.g., methylbenzoyl group) and potential reactive metabolites .

Data Analysis and Optimization

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Fractional Factorial Design : Systematically vary substituents (e.g., methyl group position, benzoyl ring halogens) to identify critical pharmacophores.
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity.
  • Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • pH Adjustment : Test solubility in phosphate buffer (pH 7.4) vs. acetate buffer (pH 4.5) to exploit ionization states.
  • Surfactant Additives : Include polysorbate-80 (0.01% w/v) to enhance dispersion .

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